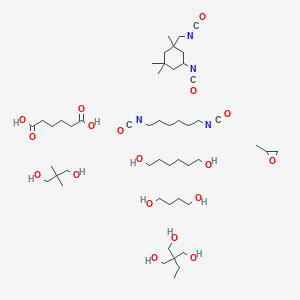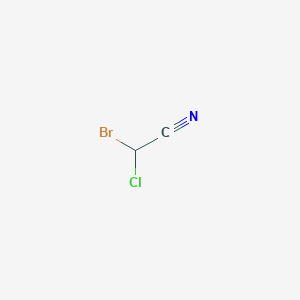
Bssdp
Overview
Description
The Baseline Security Significance Determination Process (BSSDP) is a tool used to evaluate the significance of most physical protection findings in the Security Cornerstone . It incorporates areas of material control and accounting (MC&A), protection of Safeguards Information (SGI), and physical protection . The this compound is utilized once a performance deficiency has been evaluated as more than minor .
Scientific Research Applications
BSSD (Bacillus subtilis Spore Surface Display Technology) : This technology is used for producing enzymes, oral vaccines, drugs, multimeric proteins, and controlling environmental pollution. It represents a significant development in biotechnology applications (Zhang Guoyan et al., 2019).
BSSDP (Bis(sulfo-N-succinimidyl) doxyl-2-spiro-4'-pimelate) : This compound is a stable isotope-substituted bifunctional spin label used for studying the dynamics of membrane proteins, specifically the anion-exchange channel in intact human erythrocytes (P. Anjaneyulu et al., 1988).
BSSD (Burroughs Scientific Processor) : In computing, the BSSD or Burroughs Scientific Processor was noted for its performance in the early 1980s, comparable to the CRAY-1. It integrated parallelism and pipelining for high-performance scientific research applications (D. Kuck & Richard A. Stokes, 1982).
BSSD Iono-Free LC Method : In geolocation technology, the BSSD Iono-Free Linear Combination Method has been applied for aircraft positioning with high accuracy, demonstrating its utility in precision navigation (J. Ćwiklak et al., 2019).
BSSD Algorithms in Acoustics : In the field of acoustics, BSSD algorithms are used for blind source separation, especially in reverberant rooms. Their performance, however, is influenced by source movement and room reverberation (F. Talantzis et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/C19H24N3O16S2/c1-18(2)9-36-19(22(18)29,5-3-14(25)37-20-12(23)7-10(16(20)27)39(30,31)32)6-4-15(26)38-21-13(24)8-11(17(21)28)40(33,34)35/h10-11H,3-9H2,1-2H3,(H,30,31,32)(H,33,34,35) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBJYBHNBISJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1[O])(CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N3O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907306 | |
| Record name | (2,2-Bis{3-[(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy]-3-oxopropyl}-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102260-45-7 | |
| Record name | Bis(sulfo-N-succinimidyl)doxyl-2-spiro-4'-pimelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102260457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-Bis{3-[(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy]-3-oxopropyl}-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)